s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-
Description
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)- is a 1,2,3-triazole derivative featuring two methyl-substituted aryl groups: an ortho-methylphenyl (o-tolyl) group at position 3 and a para-methylphenyl (p-tolyl) group at position 4. Its molecular formula is C₁₆H₁₅N₃, with a molecular weight of 249.32 g/mol. The compound’s structure combines the electron-donating effects of methyl groups with the aromatic and heterocyclic properties of the triazole core, making it a versatile candidate for applications in medicinal chemistry, materials science, and catalysis. The ortho and para substitution patterns on the aryl rings influence steric and electronic properties, distinguishing it from simpler triazole derivatives .
Properties
CAS No. |
65697-89-4 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-(2-methylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3/c1-11-7-9-13(10-8-11)15-17-16(19-18-15)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
QHLGMHWLIPIGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-(o-tolyl)-5-(p-tolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield triazole oxides, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of s-Triazole, 3-(o-tolyl)-5-(p-tolyl)- depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target molecules.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The methyl groups in the target compound increase lipophilicity and improve bioavailability compared to halogenated analogs (e.g., Cl or Br derivatives) .
- Heterocyclic Diversity : Thiophene- or thiazole-containing triazoles (e.g., ) exhibit distinct optoelectronic properties due to extended conjugation, unlike the purely aromatic tolyl-substituted target compound .
Key Differences:
- Antimicrobial vs. Anticancer : The target compound’s methyl groups favor membrane penetration, whereas chloro-substituted analogs exhibit stronger DNA/tubulin targeting due to electrophilic reactivity .
- Triazole-Thione Derivatives: Thione-containing compounds () show metal-binding capabilities, enabling applications in enzyme inhibition or catalysis, absent in the non-thiolated target compound .
Computational and Spectroscopic Insights
- In contrast, the target compound’s methyl groups likely reduce the HOMO-LUMO gap, enhancing reactivity in electrophilic substitutions.
- NMR and IR : The target compound’s ortho-methyl group causes distinct ¹H-NMR splitting (δ 2.3–2.5 ppm) and IR C-H bending modes (~690 cm⁻¹), differentiating it from para-substituted analogs .
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